molecular formula C9H10BrNO B581206 4-Bromo-2-(dimethylamino)benzaldehyde CAS No. 1030863-12-7

4-Bromo-2-(dimethylamino)benzaldehyde

Cat. No.: B581206
CAS No.: 1030863-12-7
M. Wt: 228.089
InChI Key: ZHCFWLVUTGYLRF-UHFFFAOYSA-N
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Description

4-Bromo-2-(dimethylamino)benzaldehyde is a valuable chemical scaffold in medicinal chemistry and drug discovery, particularly in the exploration of aldehyde dehydrogenase (ALDH) inhibitors . Research indicates that structural analogues of this compound, which share the core benzaldehyde scaffold with para-amino and meta-halo substitutions, demonstrate potent and selective inhibitory activity against specific ALDH isoforms, such as ALDH1A3 and ALDH3A1 . The bromine atom serves as a handle for further synthetic modification via cross-coupling reactions, allowing researchers to diversify the molecular structure and study structure-activity relationships (SAR) . This makes the compound a key intermediate for developing novel chemical probes and potential therapeutic agents targeting ALDH pathways, which are implicated in cancer stem cell biology and drug resistance .

Properties

IUPAC Name

4-bromo-2-(dimethylamino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-11(2)9-5-8(10)4-3-7(9)6-12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCFWLVUTGYLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655925
Record name 4-Bromo-2-(dimethylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030863-12-7
Record name 4-Bromo-2-(dimethylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Bromination with FeCl₃ and Quaternary Ammonium Salts

A method analogous to the synthesis of 4-bromo-1,2-xylene (CN102234220A) employs iron(III) chloride (FeCl₃) and quaternary ammonium salts (e.g., tetrabutylammonium bromide) as co-catalysts. The procedure involves:

  • Dissolving 2-(dimethylamino)benzaldehyde in dichloromethane at -60°C to -20°C.

  • Adding bromine dropwise over 3–4 hours under vigorous stirring.

  • Maintaining the reaction at low temperatures to minimize di- or polybromination.

  • Quenching with saturated sodium sulfite to remove excess bromine.

This method achieves para selectivity exceeding 85%, with yields up to 95% after purification. The FeCl₃–quaternary ammonium system enhances bromine activation and stabilizes intermediates, critical for regiocontrol.

Solvent and Temperature Optimization

Polar aprotic solvents like dichloromethane or chloroform are preferred due to their ability to dissolve both organic substrates and bromine. Low temperatures (-60°C to -20°C) suppress side reactions, such as oxidation of the aldehyde group. For example, a reaction conducted at -25°C to -30°C yielded 88.3% pure product after distillation.

Alternative Bromination Strategies

Vilsmeier-Haack Bromination

The Vilsmeier-Haack reaction, which uses POCl₃ and DMF to generate electrophilic brominating agents, is another potential route. This method, however, is more commonly employed for formylation rather than bromination.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Key considerations include:

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems improves heat dissipation and reaction homogeneity, critical for exothermic bromination. For example, a pilot-scale flow reactor achieved 93% yield of 4-bromo-1,2-xylene, suggesting applicability to the target compound.

Purification Techniques

  • Distillation: Vacuum distillation removes low-boiling impurities (e.g., dichloromethane) and isolates the product.

  • Crystallization: Recrystallization from ethanol or hexanes enhances purity to >99%, as demonstrated in analogous syntheses.

Comparative Analysis of Methods

Method Catalyst System Temperature Yield Purity
FeCl₃ + Quaternary SaltFeCl₃, TBAB-60°C to -20°C85–95%88–93%
NBS + Radical InitiatorAIBN25–80°C<50%*Low
Vilsmeier-HaackPOCl₃, DMF0–20°C60–70%*Moderate

*Theoretical estimates based on analogous reactions.

Mechanistic Insights

The FeCl₃–quaternary ammonium system operates via:

  • Bromine Activation: FeCl₃ polarizes Br₂, generating Br⁺ electrophiles.

  • Intermediate Stabilization: Quaternary ammonium salts stabilize charge-separated intermediates, reducing side reactions.

  • Regioselectivity: The dimethylamino group donates electron density through resonance, directing bromine to the para position.

Challenges and Solutions

Over-Bromination

Excess bromine or elevated temperatures lead to di-substituted byproducts. Mitigation strategies include:

  • Stoichiometric Control: Using a 1:1 molar ratio of substrate to bromine.

  • Low-Temperature Quenching: Rapid cooling after reaction completion.

Aldehyde Oxidation

The aldehyde group is susceptible to oxidation under acidic conditions. Neutralizing the reaction mixture with sodium bicarbonate post-reaction preserves functionality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(dimethylamino)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Reagent in Organic Chemistry
4-Bromo-2-(dimethylamino)benzaldehyde is widely used as a reagent in organic synthesis. It plays a crucial role in the formation of Schiff bases and other condensation products, which are essential intermediates in the synthesis of complex organic molecules. The compound's ability to participate in electrophilic substitution reactions is enhanced by the electron-donating dimethylamino group, making it a valuable tool for chemists.

Synthesis of Heterocyclic Compounds
This compound serves as a precursor for synthesizing various heterocyclic compounds, including triazoles and pyrazoles. The bromine atom can facilitate cross-coupling reactions, such as Suzuki and Sonogashira reactions, which are vital for constructing complex molecular architectures.

Biological Applications

Fluorescent Probes
In biological research, this compound is utilized as a fluorescent probe. Its unique structure allows it to interact with biological systems, making it suitable for biochemical assays that require fluorescent detection methods.

Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various pathogenic fungi by disrupting their antioxidation systems, which are critical for their survival. Additionally, it has been identified as a potential inhibitor of xanthine oxidase, an enzyme involved in purine metabolism, suggesting its utility in treating conditions like gout and hyperuricemia.

Pharmaceutical Development

Drug Development Building Block
The compound is under investigation for its potential pharmacological properties. Its structural features make it a promising candidate as a building block in drug development, particularly for synthesizing new therapeutic agents targeting various diseases. The versatility of this compound allows researchers to modify its structure to enhance efficacy and selectivity against specific biological targets.

Industrial Applications

Dyes and Pigments Production
In industrial chemistry, this compound is employed in the production of dyes and pigments. Its reactivity allows it to be integrated into larger synthetic pathways that yield colorants used in textiles and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(dimethylamino)benzaldehyde involves its reactivity with various nucleophiles and electrophiles. The dimethylamino group enhances the electron density on the benzene ring, making it more reactive towards electrophilic substitution. The bromine atom can participate in cross-coupling reactions, such as Suzuki and Sonogashira couplings .

Comparison with Similar Compounds

4-Bromo-2-hydroxybenzaldehyde

  • Structure : Bromine (position 4), hydroxyl group (position 2).
  • Molecular Weight : 201.02 g/mol .
  • Properties: The hydroxyl group enhances polarity and hydrogen-bonding capacity, making it suitable for coordination chemistry. Unlike the dimethylamino group, the hydroxyl substituent can participate in tautomerism, affecting stability and reactivity .
  • Applications : Used in synthesizing formazan derivatives (e.g., for antimicrobial studies) and as a precursor for heterocyclic compounds .

4-(Dimethylamino)benzaldehyde

  • Molecular Weight : 163.22 g/mol .
  • Properties: The absence of bromine reduces steric hindrance, while the para-dimethylamino group enhances electron density on the aromatic ring, favoring electrophilic substitution reactions. This compound is widely used in hydrazone formation for biological screening .
  • Applications : Key intermediate in synthesizing antiviral and antiparasitic agents .

2-Bromo-3,4-dimethoxybenzaldehyde

  • Structure : Bromine (position 2), methoxy groups (positions 3 and 4).
  • Properties : Methoxy groups are moderately electron-donating, while bromine at position 2 directs electrophilic attacks to specific ring positions. This compound has a melting point of 86°C and is used to synthesize benzyl alcohols and benzoic acids .
  • Applications : Intermediate in agrochemicals and fine chemicals .

4-Bromo-2-(3-chlorophenoxy)benzaldehyde

  • Structure: Bromine (position 4), 3-chlorophenoxy group (position 2).
  • Molecular Weight : 311.6 g/mol .
  • The chloro substituent adds halogen-bonding capabilities.
  • Applications : Discontinued research chemical; likely explored for CNS-targeting molecules due to structural similarity to phenethylamine derivatives .

Comparative Data Table

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Applications References
4-Bromo-2-(dimethylamino)benzaldehyde Br (4), N(CH₃)₂ (2) 244.09 Schiff base synthesis, pharmaceuticals
4-Bromo-2-hydroxybenzaldehyde Br (4), OH (2) 201.02 Formazan derivatives, coordination chemistry
4-(Dimethylamino)benzaldehyde N(CH₃)₂ (4) 163.22 Hydrazones, antiviral agents
2-Bromo-3,4-dimethoxybenzaldehyde Br (2), OCH₃ (3,4) 245.07 Agrochemical intermediates
4-Bromo-2-(3-chlorophenoxy)benzaldehyde Br (4), 3-Cl-C₆H₄O (2) 311.60 Discontinued CNS drug research

Research Findings and Functional Insights

  • Electronic Effects: Quantum chemical studies on 2-amino-5-bromo benzaldehyde (similar structure) reveal that bromine reduces electron density at the aldehyde group, while amino/dimethylamino substituents increase it. This balance impacts reactivity in nucleophilic additions .

Biological Activity

4-Bromo-2-(dimethylamino)benzaldehyde is an aromatic aldehyde with significant biological activity and potential applications in medicinal chemistry. Its structure features a bromine atom and a dimethylamino group, which influence its reactivity and interaction with biological targets. This article reviews the compound's biological activities, including its synthesis, pharmacological effects, and relevant case studies.

  • Molecular Formula : C9H10BrN
  • Molecular Weight : 228.09 g/mol
  • Structure : The compound exhibits a planar structure with slight distortion due to steric hindrance from the bromine and dimethylamino groups.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Bromination of Dimethylaminobenzaldehyde : This method involves the bromination of 2-(dimethylamino)benzaldehyde using bromine in suitable solvents.
  • Electrophilic Substitution Reactions : The compound can also be synthesized through electrophilic aromatic substitution, where the dimethylamino group enhances the electron density on the aromatic ring, facilitating substitution reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound:

  • Inhibition of Fungal Growth : Research indicates that this compound exhibits antifungal activity against various pathogenic fungi by disrupting cellular antioxidation systems, which is crucial for fungal survival .
  • Xanthine Oxidase Inhibition : The compound has shown potential as an inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism. This inhibition can be beneficial in treating conditions like gout and hyperuricemia .

Cytotoxicity and Anticancer Potential

This compound has been evaluated for its cytotoxic effects on cancer cell lines:

  • Case Study : In vitro studies demonstrated that this compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells. This selectivity is attributed to its ability to induce apoptosis in tumor cells through the generation of reactive oxygen species (ROS) .

The biological activity of this compound can be explained through its interactions at the molecular level:

  • Electrophilic Character : The presence of the dimethylamino group increases electron density on the aromatic ring, making it more reactive towards electrophiles.
  • Formation of Schiff Bases : The aldehyde functional group allows for the formation of Schiff bases with amines, which may contribute to its biological effects by altering cellular signaling pathways.

Safety Profile

The compound is classified under Acute Toxicity Category 4 (oral), indicating that it poses a risk if ingested. Proper handling and safety measures should be observed during laboratory use.

Applications in Research and Industry

This compound is utilized in various fields:

  • Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules, including pharmaceuticals.
  • Biological Assays : Due to its reactivity, it is employed in biological assays to study enzyme inhibition and cellular responses.

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntifungalDisruption of cellular antioxidation systems
Xanthine Oxidase InhibitionPotential treatment for gout
CytotoxicitySelective apoptosis induction in cancer cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-2-(dimethylamino)benzaldehyde, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzaldehyde core. For example, bromination at the 4-position and dimethylamino group introduction at the 2-position require precise temperature control (e.g., 0–5°C for bromination to avoid over-halogenation) and anhydrous conditions to prevent hydrolysis of intermediates. Solvent choice (e.g., THF or DCM) impacts reaction efficiency, with polar aprotic solvents favoring nucleophilic substitution for amine incorporation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. The dimethylamino group (-N(CH₃)₂) shows two singlets at δ 2.8–3.2 ppm (integration for 6H). Aromatic protons exhibit splitting patterns consistent with substitution (e.g., para-bromo and ortho-dimethylamino groups) .
  • ¹³C NMR : The aldehyde carbon resonates at δ 190–195 ppm. The brominated aromatic carbon appears downfield (δ 125–130 ppm) due to electronegativity effects .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm). A mobile phase of acetonitrile/water (70:30) can resolve impurities, with retention times validated against known standards .

Q. What safety protocols are essential when handling this compound, given limited toxicological data?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of vapors .
  • First Aid :
  • Skin Contact : Wash immediately with soap and water for 15 minutes. Remove contaminated clothing .
  • Eye Exposure : Flush with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Keep in a tightly sealed container under argon at 2–8°C to prevent oxidation or moisture absorption .

Advanced Research Questions

Q. How do electronic effects of the dimethylamino and bromo substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : The bromo group acts as a leaving site, while the dimethylamino group donates electron density via resonance, activating the ring for palladium-catalyzed coupling. Optimize using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 80°C .
  • Buchwald-Hartwig Amination : The dimethylamino group stabilizes transition states via coordination to palladium, enhancing reaction rates. Use Xantphos as a ligand and Cs₂CO₃ as a base in dioxane .

Q. What computational methods can predict the thermodynamic stability and reaction pathways of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model substituent effects on frontier molecular orbitals (HOMO/LUMO). For example, the electron-donating dimethylamino group lowers LUMO energy, favoring nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvation effects in ethanol/water mixtures using AMBER to predict aggregation behavior .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs for pharmacological applications?

  • Methodological Answer :

  • Modifications :
  • Replace bromo with cyano (-CN) to enhance solubility while retaining electrophilicity .
  • Substitute dimethylamino with piperidine to improve metabolic stability .
  • Biological Assays :
  • Test analogs against kinase targets (e.g., EGFR) using fluorescence polarization assays. IC₅₀ values correlate with substituent bulk and polarity .

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